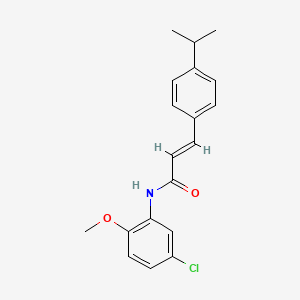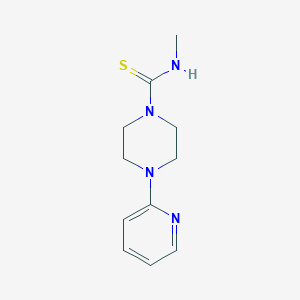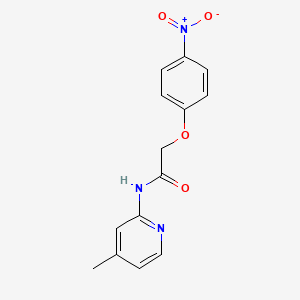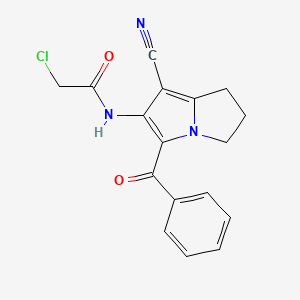![molecular formula C17H15FO4 B5811487 3-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B5811487.png)
3-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid, also known as FMFA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound has been shown to have significant biological activity, making it an interesting target for further research.
Mecanismo De Acción
The exact mechanism of action of 3-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid is not fully understood. However, it is believed to work by inhibiting certain enzymes and modulating the immune system. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. In addition, 3-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid has been shown to modulate the activity of certain immune cells, such as T cells and macrophages.
Biochemical and Physiological Effects:
3-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and inhibit the growth of certain bacteria and fungi. In addition, 3-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid has been shown to modulate the immune system, leading to increased production of cytokines and other immune molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid is its high purity and yield, which makes it easy to work with in the laboratory. In addition, its potential applications in drug discovery and development make it an interesting target for further research. However, one limitation of 3-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are a number of future directions for research on 3-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid. One area of interest is its potential as a drug candidate for the treatment of various diseases, such as cancer and inflammation. In addition, further research is needed to fully understand its mechanism of action and its effects on the immune system. Finally, there is potential for the development of new synthetic methods for the production of 3-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid and related compounds.
Métodos De Síntesis
The synthesis of 3-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid involves the reaction of 3-methoxyphenylboronic acid with 3-fluorobenzyl bromide in the presence of a palladium catalyst. The resulting intermediate is then treated with potassium carbonate and acetic acid to yield 3-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid in high yield and purity.
Aplicaciones Científicas De Investigación
3-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid has been studied for its potential applications as a drug candidate for the treatment of various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. In addition, 3-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid has been studied for its potential as a modulator of the immune system and as an inhibitor of certain enzymes.
Propiedades
IUPAC Name |
(E)-3-[4-[(3-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO4/c1-21-16-10-12(6-8-17(19)20)5-7-15(16)22-11-13-3-2-4-14(18)9-13/h2-10H,11H2,1H3,(H,19,20)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQVZKIQSGEHHA-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)OCC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)OCC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-({[2-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5811438.png)
![2-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5811455.png)
![9-tert-butyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione](/img/structure/B5811467.png)
![2-(5-formyl-2-furyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde](/img/structure/B5811470.png)



![3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5811490.png)
